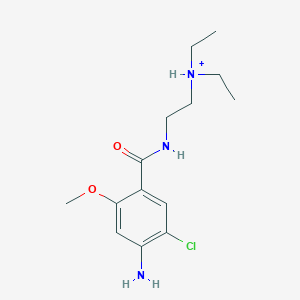
Metoclopramide(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metoclopramide(1+) is an ammonium ion obtained by protonation of the tertiary amino group of metoclopramide. It is a conjugate base of a metoclopramide(2+). It is a conjugate acid of a metoclopramide.
科学的研究の応用
Metoclopramide's Effects on Brain Metabolism
Metoclopramide, a dopamine receptor antagonist, has shown effects on brain metabolism in healthy volunteers. A study highlighted its impact on resting cerebral blood flow and functional connectivity, which hadn't been previously investigated (Fernández-Seara et al., 2011).
Pharmacokinetics and Metabolism
Research has demonstrated that Metoclopramide is metabolized by CYP2D6 and acts as a reversible inhibitor of CYP2D6, but it is not an inactivator. This study provided insights into the drug's interaction with various cytochrome P450 enzymes and its metabolic pathways (Livezey et al., 2014).
Neuroprotective Effects in Toxicity Models
Metoclopramide showed protective effects against neurobehavioral toxicity and oxidative stress in rat models. This was particularly noted in studies involving iminodipropionitrile-induced stress and toxicity, highlighting Metoclopramide's potential neuroprotective roles (Khan et al., 2004).
Pharmacogenetic Considerations
Studies have looked into the effects of CYP2D6 genetic polymorphism on Metoclopramide pharmacokinetics. This research is vital for understanding individual variations in drug response and metabolism, which can have significant implications for personalized medicine (Bae et al., 2020).
Effects on Migraine Mechanisms
Metoclopramide has been studied for its efficacy in acute migraine treatment. It was shown to inhibit trigeminovascular activation in a rat model of migraine, providing an experimental basis for its role in this condition. This suggests the drug's potential utility beyond its primary indications (Aydin et al., 2017).
特性
製品名 |
Metoclopramide(1+) |
|---|---|
分子式 |
C14H23ClN3O2+ |
分子量 |
300.8 g/mol |
IUPAC名 |
2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]ethyl-diethylazanium |
InChI |
InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/p+1 |
InChIキー |
TTWJBBZEZQICBI-UHFFFAOYSA-O |
正規SMILES |
CC[NH+](CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




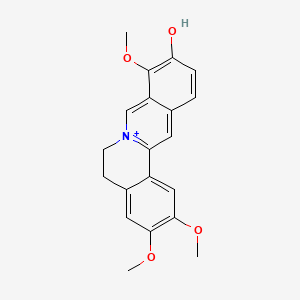
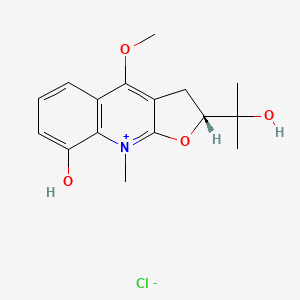
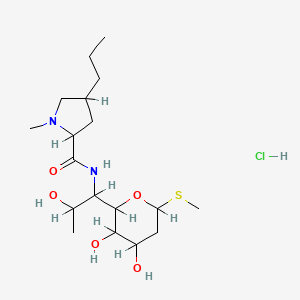
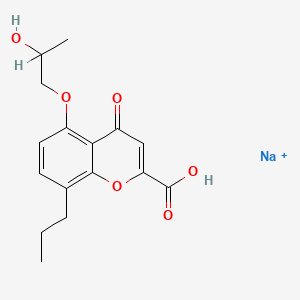

![5-Amino-2-[(1-carboxyethyl)amino]pentanoic acid](/img/structure/B1230266.png)
![3-(1-Methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1230267.png)
![2-[(2-chloro-5-nitrophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1230271.png)
![4-chloro-N-[(4-ethoxy-2-nitroanilino)-sulfanylidenemethyl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1230272.png)
![2-[(6-methyl-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclopentane]yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1230273.png)
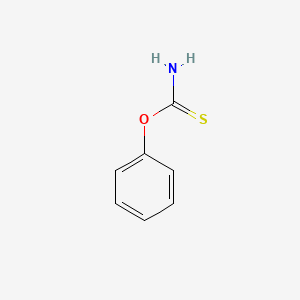
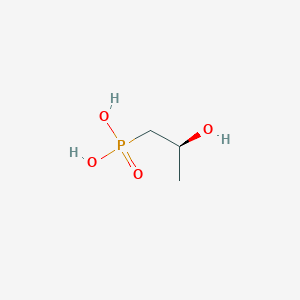
![[13-Acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1230278.png)